molecular formula C12H15F3O2 B14264464 Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate CAS No. 139964-72-0

Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate

Cat. No.: B14264464
CAS No.: 139964-72-0
M. Wt: 248.24 g/mol
InChI Key: ALOZFWYIOIRSLJ-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate is an organic compound known for its unique structure, which includes a trifluoromethyl group, an ethyl ester, and a conjugated enyne system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate typically involves the use of starting materials such as ethyl propiolate and trifluoromethylated reagents. One common method is the coupling of ethyl propiolate with a trifluoromethylated alkyne under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The conjugated enyne system also plays a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Ethyl 3-(trifluoromethyl)non-2-en-4-ynoate can be compared with other similar compounds, such as:

Properties

CAS No.

139964-72-0

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)non-2-en-4-ynoate

InChI

InChI=1S/C12H15F3O2/c1-3-5-6-7-8-10(12(13,14)15)9-11(16)17-4-2/h9H,3-6H2,1-2H3

InChI Key

ALOZFWYIOIRSLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=CC(=O)OCC)C(F)(F)F

Origin of Product

United States

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